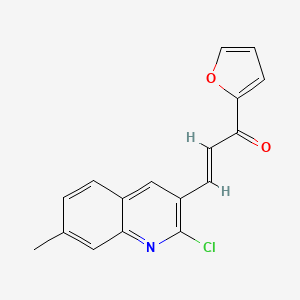
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is part of a broader class of compounds known for their chalcone derivatives, which are recognized for their structural diversity and potential in drug development. The synthesis of related compounds reveals that they adopt slightly twisted conformations from coplanarity, devoid of classical hydrogen bonds but feature nonclassical C-H...O/N interactions. This structural insight is crucial for understanding the intermolecular interactions significant in the design of therapeutic agents (Rizvi et al., 2008).
Antimalarial Activity
Compounds within this chemical family have shown promising in vitro antimalarial activity against P. falciparum, highlighting their potential as antimalarial agents. The synthesis process, by condensing 3-(substituted-benzoyl)propionic acids with substituted 2-chloroquinoline-3-carbaldehydes, leads to compounds exhibiting significant antimalarial effects, underscoring the importance of such chemical frameworks in developing new therapeutic strategies (Alam et al., 2011).
Anti-inflammatory and Antibacterial Properties
Further research into the synthesized series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones has demonstrated their efficacy in anti-inflammatory and antibacterial activities. These compounds have shown promising results in reducing ulcerogenicity compared to standard treatments, supported by lipid peroxidation studies. The significant activity against both S. aureus and E. coli positions these compounds as potential candidates for addressing bacterial infections and inflammatory conditions with reduced gastrointestinal toxicity (Alam et al., 2011).
Microwave Assisted Synthesis and Antimicrobial Evaluation
The microwave-assisted synthesis of related quinoline derivatives has been explored for its antimicrobial potential. These synthesized compounds have been tested against a variety of gram-negative and gram-positive organisms, as well as fungal organisms, showcasing their broad-spectrum antimicrobial efficacy. Such studies highlight the practicality and efficiency of microwave-assisted synthesis in generating compounds with significant biological activities (Sarveswari & Vijayakumar, 2016).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUQWOLZGLZHCK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328271 | |
| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
CAS RN |
797797-63-8 | |
| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



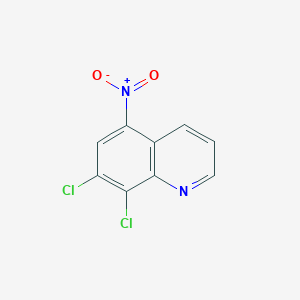
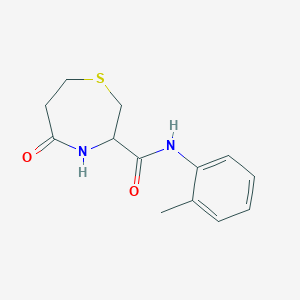
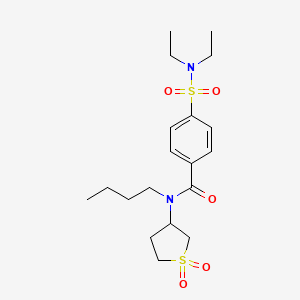
![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)


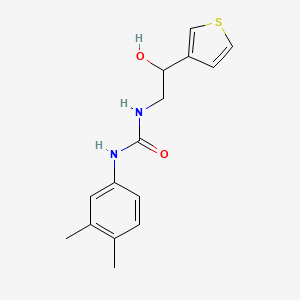
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2813133.png)
![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2813134.png)
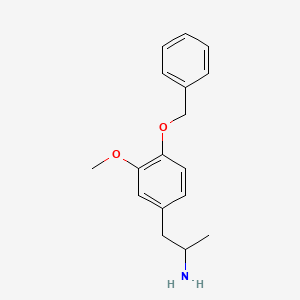
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)
